6-alpha-D-Glucopyranosyl maltotriose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

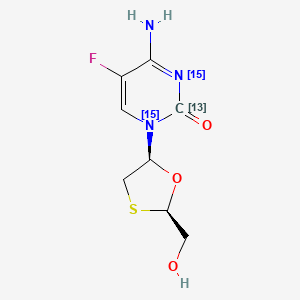

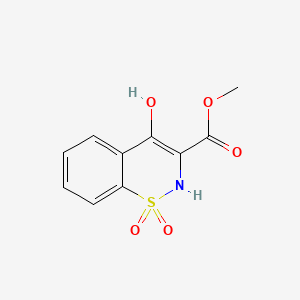

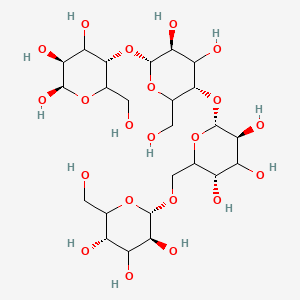

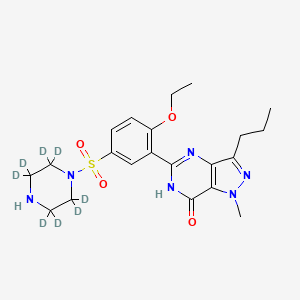

6-Alpha-D-Glucopyranosyl Maltotriose is a type of carbohydrate that falls under the category of oligosaccharides and polysaccharides . It has a molecular formula of C24 H42 O21 and a molecular weight of 666.58 .

Molecular Structure Analysis

The molecular structure of 6-alpha-D-Glucopyranosyl maltotriose is represented by the formula C24 H42 O21 . There is also a stable isotope labelled version of this compound with a molecular formula of C1813C6H42O21 and a molecular weight of 672.53 .Aplicaciones Científicas De Investigación

Biomarker for Glycogen Storage Diseases

The tetrasaccharide 6-α-D-Glucopyranosyl-maltotriose (Glc 4) has been identified as a potential biomarker for glycogen storage diseases (GSD). The urinary excretion of Glc 4 is increased in various clinical conditions associated with increased turnover or storage of glycogen .

Diagnostic Tool for Pompe Disease

The Glc 4 has been used as a diagnostic tool for Pompe disease (GSD type II). The mean Glc 4 concentrations per age group in untreated patients with Pompe disease were significantly higher, ranging from 39.4 to 10.3 mmol/mol creatinine .

Indicator for Other Glycogen Storage Diseases

Apart from Pompe disease, the Glc 4 has also been found to be increased in GSD-III (8 of 9), GSD-IV (2 of 3) and GSD-IX (6 of 10) patients .

Research Tool in Proteomics

6-α-D-Glucopyranosyl maltotriose-13C6 is used as a biochemical for proteomics research .

Reference Material for Data Analysis

6-α-D-Glucopyranosyl Maltotriose is used as a certified reference material for highly accurate and reliable data analysis .

Enzymatic Synthesis of Glycosyl Compounds

6-α-D-Glucopyranosyl Maltotriose can be used in the enzymatic synthesis of glycosyl compounds .

Mecanismo De Acción

Target of Action

The primary target of 6-alpha-D-Glucopyranosyl maltotriose is the enzyme β-amylase . This enzyme plays a crucial role in starch degradation, hydrolyzing α,1-4 glycosidic linkages in starch and related polysaccharides .

Mode of Action

6-alpha-D-Glucopyranosyl maltotriose interacts with β-amylase, which requires a minimum chain length of four glycosyl residues for its action . The enzyme hydrolyzes the α,1-4 glycosidic linkages, resulting in the production of maltose and a small amount of maltotriose .

Biochemical Pathways

The action of 6-alpha-D-Glucopyranosyl maltotriose affects the starch degradation pathway. The compound is a substrate for glucoamylases and is derived from pullulan using pullulanase . The degradation of linear glucan chains by β-amylase results in maltose and a small amount of maltotriose, which is too short to be hydrolyzed by β-amylases .

Pharmacokinetics

The compound’s interaction with β-amylase and its role in the starch degradation pathway suggest that it may be metabolized into simpler sugars such as maltose and maltotriose .

Result of Action

The action of 6-alpha-D-Glucopyranosyl maltotriose results in the production of maltose and a small amount of maltotriose through the action of β-amylase . These simpler sugars can then be further metabolized to provide energy.

Action Environment

The action of 6-alpha-D-Glucopyranosyl maltotriose and its efficacy may be influenced by various environmental factors. For instance, the activity of β-amylase, the enzyme that interacts with 6-alpha-D-Glucopyranosyl maltotriose, is regulated by various environmental stimuli including stress of drought, cold, and heat . Therefore, these environmental factors could potentially influence the action of 6-alpha-D-Glucopyranosyl maltotriose.

Propiedades

IUPAC Name |

(2S,3S,5S)-2-[[(3S,5S,6R)-6-[(3S,5S,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(3S,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-10(29)12(31)17(36)23(43-8)45-20-7(3-27)42-24(18(37)14(20)33)44-19-6(2-26)40-21(38)15(34)13(19)32/h5-38H,1-4H2/t5?,6?,7?,8?,9-,10-,11?,12?,13?,14?,15+,16+,17+,18+,19-,20-,21-,22+,23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBCRLIOSBQLHS-ISMMZKDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H](C([C@@H]([C@H](O1)OCC2[C@H](C([C@@H]([C@H](O2)O[C@@H]3C(O[C@@H]([C@H](C3O)O)O[C@@H]4C(O[C@H]([C@H](C4O)O)O)CO)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676152 |

Source

|

| Record name | alpha-D-threo-Hexopyranosyl-(1->6)-alpha-D-threo-hexopyranosyl-(1->4)-alpha-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34336-93-1 |

Source

|

| Record name | alpha-D-threo-Hexopyranosyl-(1->6)-alpha-D-threo-hexopyranosyl-(1->4)-alpha-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)

![[6-(Hydroxymethyl)-5-methylpyrazin-2-yl]methanol](/img/structure/B562598.png)